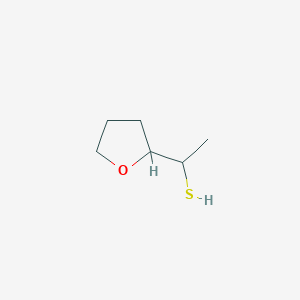
3-Hidroxi-N-metil-3-(tiofen-2-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is an organic compound that features a thiophene ring, a hydroxy group, and an amide group
Aplicaciones Científicas De Investigación
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is primarily used as an intermediate in the synthesis of (S)-duloxetine, a drug used to treat depressive disorders, anxiety, and chronic pain conditions . The compound’s high enantioselectivity makes it valuable in pharmaceutical research and development.
Mecanismo De Acción
Target of Action
The primary target of 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is the serotonin and norepinephrine reuptake . These are neurotransmitters that play a crucial role in mood regulation and pain perception .
Mode of Action
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting their reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain perception .
Biochemical Pathways
The compound is involved in the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it affects these pathways and their downstream effects, which include mood regulation and pain perception .
Análisis Bioquímico
Biochemical Properties
The compound 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide has been reported to be involved in the bioreduction process of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) . This process is catalyzed by whole cells of Rhodotorula glutinis .
Cellular Effects
The bioreduction process involving 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity . This suggests that the compound may have significant effects on cellular processes, particularly those involving enzymatic reactions.
Molecular Mechanism
It is known to be involved in the bioreduction of MOTPA to MHTPA . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The bioreduction process involving this compound is known to be robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity .
Metabolic Pathways
It is known to be involved in the bioreduction of MOTPA to MHTPA , which suggests that it may interact with certain enzymes or cofactors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide. This reaction can be carried out using whole cells of Rhodotorula glutinis, which reduce the ketone group to a hydroxy group with high enantioselectivity . The reaction conditions typically involve a substrate concentration of 30 g/L and a reaction time of 48 hours at a controlled temperature .
Industrial Production Methods
Industrial production of this compound can leverage the same bioreduction process due to its high efficiency and selectivity. The use of biocatalysts like Rhodotorula glutinis is advantageous as it minimizes the risk of metal contamination and achieves high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide primarily undergoes reduction reactions. For instance, it can be further reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide using reagents like borane or lithium aluminium hydride without loss of enantiopurity .
Common Reagents and Conditions
Borane: Used for reduction reactions.
Lithium Aluminium Hydride: Another reducing agent used for further reduction of the compound.
Major Products
The major product formed from the reduction of 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which is an intermediate in the synthesis of the antidepressant drug duloxetine .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: The precursor to 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide.
(S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide: The reduced form and an intermediate in duloxetine synthesis.
Uniqueness
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is unique due to its high enantioselectivity and its role as a key intermediate in the production of duloxetine. Its efficient bioreduction process and minimal risk of contamination make it a valuable compound in pharmaceutical manufacturing .
Propiedades
IUPAC Name |
3-hydroxy-N-methyl-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJGVSCWJUOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)



![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)
![N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2376171.png)
